![molecular formula C18H14F2N2O2 B2508403 (E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide CAS No. 326024-11-7](/img/structure/B2508403.png)
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide, also known as DFP-10825, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Fluorescent chemosensors based on specific molecular frameworks have been developed for detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors make them invaluable in environmental monitoring and biomedical applications (P. Roy, 2021).
Food Chemistry and Toxicology
Research on methylglyoxal in foods has shown its dual role as both beneficial in flavor development and potentially deleterious due to its ability to form toxic compounds. Understanding the balance and controlling its levels in food processing can improve food safety and quality (Jie Zheng et al., 2020).
Antimicrobial Compounds from Cyanobacteria
Cyanobacteria produce a wide array of compounds with antibacterial, antifungal, and antimycobacterial properties. These natural products are promising leads for developing new antimicrobial drugs, especially against multidrug-resistant (MDR) pathogens (S. S. Swain et al., 2017).
Neurotoxins in Cyanobacteria
Cyanobacteria and cyanobacteria-based food supplements can produce non-proteinogenic amino acids associated with neurodegenerative diseases. The consumption of these supplements poses a risk for human health, highlighting the need for rigorous quality control and regulation (Korina Manolidi et al., 2019).
Synthetic Chemistry and Drug Development
Enaminoketones and enaminonitriles serve as versatile building blocks in the synthesis of heterocycles and natural products. Their use in creating biologically active compounds opens up new avenues in drug discovery and development (G. Negri et al., 2004).
Environmental Pollution and Remediation
Studies on the occurrence, toxicity, and remediation of emerging pollutants like triclosan and organohalides in the environment are crucial for understanding their impact on ecosystems and human health. These research efforts inform regulatory policies and pollution mitigation strategies (G. Bedoux et al., 2012).
Gas Separation Technologies
Research on polyimide membranes for gas separation has provided insight into the diffusivity and reactivity of gases in industrial applications. This information is vital for the development of efficient and selective gas separation technologies (Rong Wang et al., 2002).
Propiedades
IUPAC Name |
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-22(15-5-3-2-4-6-15)17(23)14(12-21)11-13-7-9-16(10-8-13)24-18(19)20/h2-11,18H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROYTGGKIADGJL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)/C(=C/C2=CC=C(C=C2)OC(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)
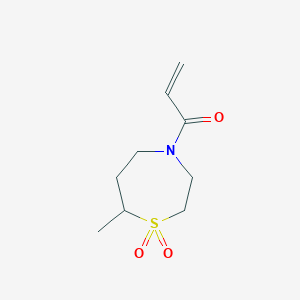
![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)
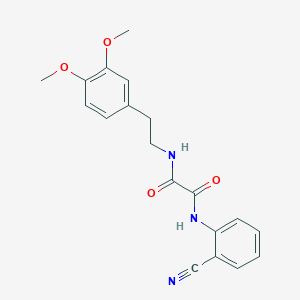
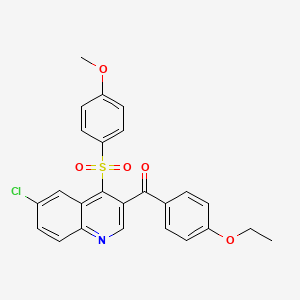
![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)
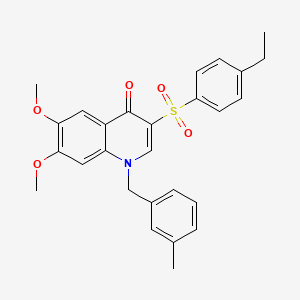
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)
![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)

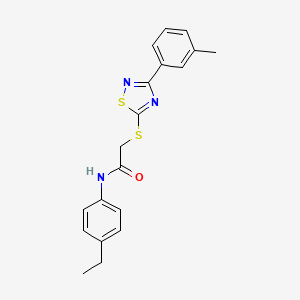
![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)
